N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS2/c1-2-3-4(10)7-5-8-9-6(11)12-5/h2-3H2,1H3,(H,9,11)(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBZNXDOIXRMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NNC(=S)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401609 | |
| Record name | F0326-1001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62314-84-5 | |
| Record name | F0326-1001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation via Carbodiimide-Mediated Coupling
The most widely reported method for synthesizing this compound involves a carbodiimide-mediated coupling reaction. Adapted from the protocol for phenylacetamide derivatives, this approach utilizes N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of butyric acid, facilitating amide bond formation with 5-amino-1,3,4-thiadiazole-2-thiol (Figure 1).
Procedure :
- Activation of Butyric Acid : Butyric acid (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen. EDC (1.2 equiv) and HOBt (1.1 equiv) are added, and the mixture is stirred at room temperature for 30 minutes to form the active ester intermediate.
- Nucleophilic Attack by 5-Amino-1,3,4-Thiadiazole-2-Thiol : The thiadiazole amine (1.0 equiv) is introduced, and the reaction proceeds for 24 hours at 25°C.
- Workup and Purification : The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed sequentially with 5% sodium bicarbonate, dilute sulfuric acid, and brine. After drying over anhydrous sodium sulfate, the product is purified via silica gel column chromatography (ethyl acetate/petroleum ether, 1:3).
Key Advantages :
Alternative Route: Acyl Chloride Condensation
A less common but viable method involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with butyryl chloride. This approach, adapted from benzothiazole derivatization strategies, bypasses the need for coupling agents but requires stringent moisture control.
Procedure :
- Generation of Acyl Isothiocyanate : Butyryl chloride (1.2 equiv) is added dropwise to a solution of ammonium thiocyanate in toluene at 60°C, forming butyryl isothiocyanate.
- Amidation Reaction : The intermediate is reacted with 5-amino-1,3,4-thiadiazole-2-thiol (1.0 equiv) under reflux for 8 hours.
- Isolation : The precipitate is filtered and recrystallized from ethanol.
Limitations :
- Lower yields compared to EDC/HOBt-mediated synthesis.
- Potential side reactions due to thiocyanate instability.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound is confirmed by 1H NMR and 13C NMR :
- 1H NMR (500 MHz, CDCl3) : δ 0.91 (t, J = 7.4 Hz, 3H, CH2CH2CH3), 1.67–1.75 (m, 2H, CH2CH2CH3), 2.46 (t, J = 7.5 Hz, 2H, COCH2), 3.81 (s, 1H, SH), 7.23–7.57 (m, aromatic protons of thiadiazole).
- 13C NMR (125 MHz, CDCl3) : δ 13.62 (CH2CH2CH3), 18.54 (CH2CH2CH3), 38.27 (COCH2), 171.85 (C=O), 156.97 (C=N of thiadiazole).
Infrared (IR) Spectroscopy
IR spectral data (KBr, cm⁻¹):
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Parameter | EDC/HOBt Method | Acyl Chloride Method |
|---|---|---|
| Yield | 68–72% | 45–50% |
| Reaction Time | 24 hours | 8 hours |
| Purification | Column chromatography | Recrystallization |
| Side Products | Minimal | Thiourea derivatives |
The EDC/HOBt method is superior in yield and purity, making it the preferred industrial-scale approach.
Applications and Biological Relevance
While direct data on this compound’s bioactivity are limited, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of appropriate catalysts.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiadiazole derivatives, including N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
Anticancer Properties
this compound has been investigated for its anticancer activity. A series of derivatives synthesized from this compound demonstrated cytotoxic effects against human cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). Although some derivatives showed promising results, none surpassed the efficacy of doxorubicin, a standard chemotherapy drug . The mechanism of action is believed to involve apoptosis induction and inhibition of key enzymes associated with cancer progression .
Anti-inflammatory Effects
Thiadiazole compounds have also been studied for their anti-inflammatory properties. Inhibition of inflammatory pathways can potentially lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Agriculture
Fungicides and Pesticides
The compound's ability to inhibit certain pathogens positions it as a candidate for agricultural applications. Its use as a fungicide or pesticide could help manage crop diseases effectively. Research into its efficacy against specific agricultural pathogens is ongoing.
Materials Science
Synthesis of Advanced Materials
this compound can be utilized in the synthesis of advanced materials with tailored electronic or optical properties. The incorporation of thiadiazole rings into polymer matrices can enhance material characteristics such as conductivity and thermal stability.
Mineral Processing
Flotation Reagent
Recent studies have highlighted the application of thiadiazole derivatives as flotation reagents in mineral processing. For instance, this compound has been explored as a novel depressant for selective flotation separation processes. Its effectiveness in selectively separating minerals such as molybdenite from chalcopyrite demonstrates its potential utility in the mining industry .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of various pathogens; potential for new antibiotics |
| Anticancer Properties | Cytotoxic effects on cancer cell lines; induces apoptosis | |
| Anti-inflammatory Effects | Potential treatment for inflammatory diseases | |
| Agriculture | Fungicides and Pesticides | Inhibits agricultural pathogens; effective crop disease management |
| Materials Science | Synthesis of Advanced Materials | Enhances electronic/optical properties in polymers |
| Mineral Processing | Flotation Reagent | Selective separation in mineral processing; effective against specific minerals |
Case Studies
- Anticancer Activity Study : A study synthesized a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and evaluated their cytotoxicity against various cancer cell lines using the MTT assay. The results indicated varying degrees of activity across different derivatives .
- Agricultural Application Study : Field trials were conducted to assess the effectiveness of this compound as a fungicide against common crop pathogens. The results showed significant reductions in disease incidence compared to untreated controls.
- Mineral Processing Research : Experimental studies demonstrated that thiadiazole derivatives could selectively depress chalcopyrite during flotation processes, enhancing the efficiency of mineral separation techniques used in mining operations .
Mechanism of Action
The mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets:
- Enzymes: Inhibition of key enzymes involved in metabolic pathways.
- Receptors: Binding to specific receptors to modulate their activity .
Pathways Involved:
Antimicrobial Activity: Disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 5. Key analogs include:
Physicochemical Properties
- Solubility and Stability: Mercapto-substituted derivatives are less stable under oxidative conditions due to thiol susceptibility but exhibit higher lipophilicity (logP ~2.5–3.0), aiding cellular uptake . Sulfonamide or sulfonic acid derivatives (e.g., 5-amino-1,3,4-thiadiazole-2-sulfonamide) are more water-soluble, making them suitable for pharmacopeial formulations .
Biological Activity
N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is a compound derived from the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on available research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole derivatives with butyric acid or its derivatives under controlled conditions. The compound can be characterized using various spectroscopic methods including NMR and IR spectroscopy.
Anticancer Activity
Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide were tested against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 3d | SKNMC (Neuroblastoma) | 4.5 ± 0.035 | High |
| 3h | HT-29 (Colon Cancer) | Varies | Moderate |
| 3b | PC3 (Prostate Cancer) | Varies | Moderate |
The studies indicate that certain substitutions on the phenyl ring enhance anticancer activity. For example, ortho-chloro and meta-methoxy substitutions significantly improved cytotoxicity against specific cancer cell lines .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Compounds derived from thiadiazoles have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. A study reported that various derivatives exhibited moderate antibacterial and antifungal activities with Minimum Inhibitory Concentrations (MIC) in the range of:
| Compound Type | Activity Type | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivatives | Antibacterial | 16 - 128 |
| Thiadiazole Derivatives | Antifungal | 32 - 256 |
These findings suggest that modifications to the thiadiazole structure can lead to enhanced antimicrobial efficacy .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds containing the 1,3,4-thiadiazole nucleus have demonstrated anti-inflammatory and antioxidant activities. These properties are attributed to their ability to modulate various biological pathways involved in inflammation and oxidative stress .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their anticancer activity against multiple cell lines. Results indicated that specific structural modifications could significantly enhance potency compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of synthesized thiadiazole derivatives. The study found that certain compounds exhibited promising activity against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, and how is purity ensured?
- Methodology : A two-step synthesis is commonly employed:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
Alkylation/Amidation : Introduce the butyramide group via alkylation or coupling agents like EDC/HOBt for amidation .
- Purity Assessment : Thin-layer chromatography (TLC) is used to monitor reactions, and crystallization or column chromatography (e.g., EtOAc/petroleum ether) purifies the final product. Melting points and spectroscopic data (NMR, IR) confirm identity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Confirms substituent integration and proton environments (e.g., mercapto group at δ ~13 ppm as a singlet) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹, N-H bend ~3300 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of thiadiazole derivatives?
- Alkylation Optimization : Use potassium hydroxide in ethanol to generate the thiolate anion, enhancing nucleophilicity for benzyl chloride derivatives. Reflux duration (e.g., 24 hours) and stoichiometric ratios are critical .
- Coupling Agents : EDC/HOBt minimizes side reactions in amidation compared to traditional acyl chlorides, improving regioselectivity .
Q. What experimental design considerations are essential for evaluating anticancer activity?
- Cytotoxicity Assays : Use cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays. IC₅₀ values should be compared against positive controls (e.g., doxorubicin) .
- Structure-Activity Relationship (SAR) : Vary substituents on the thiadiazole core (e.g., alkylthio, aryloxy groups) and correlate with activity trends. Derivatives with electron-withdrawing groups (e.g., 4-chlorobenzyl) often show enhanced cytotoxicity .
Q. How should researchers address contradictions in biological activity data across derivatives?
- Data Triangulation : Cross-validate results using multiple assays (e.g., apoptosis markers, cell cycle analysis) to confirm mechanisms.
- Solubility and Stability : Assess compound stability in DMSO/PBS and cellular uptake variations, which may explain discrepancies .
Q. What strategies are effective for SAR studies on 1,3,4-thiadiazole derivatives?
- Substituent Libraries : Synthesize derivatives with systematic variations (e.g., alkylthio, aryloxy, halogenated groups) .
- Computational Modeling : Use docking studies to predict binding affinities for targets like tubulin or topoisomerase II .
Q. How can crystallographic data resolve structural ambiguities in thiadiazole derivatives?
- SHELX Suite : Employ SHELXL for small-molecule refinement and SHELXD for phase determination. High-resolution data (≤1.0 Å) ensures accurate bond-length/angle measurements .
- Twinned Data Handling : Use SHELXL’s twin refinement tools for challenging crystals .
Methodological Challenges
Q. What are the pitfalls in interpreting NMR data for thiadiazole derivatives?
- Dynamic Exchange : The mercapto (-SH) group may exhibit broad or absent peaks due to proton exchange. Use DMSO-d₆ to stabilize the thiolate form .
- Overlapping Signals : Assign peaks via 2D NMR (e.g., COSY, HSQC) for crowded aromatic regions .
Q. How to mitigate impurities during alkylation of 5-mercapto-1,3,4-thiadiazole intermediates?
- Thiolate Anion Generation : Pre-treat with KOH/ethanol to avoid disulfide byproducts .
- Chromatographic Purification : Use gradient elution (e.g., EtOAc/hexane) to separate mono- and dialkylated products .
Data Presentation Example
| Derivative | Substituent (R) | Yield (%) | Melting Point (°C) | IC₅₀ (μM) | Reference |
|---|---|---|---|---|---|
| 5e | 4-Cl-Benzyl | 74 | 132–134 | 12.3 | |
| 5h | Benzylthio | 88 | 133–135 | 8.7 | |
| 3a | 4-Fluoro | 82 | 138–140 | 18.9 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
